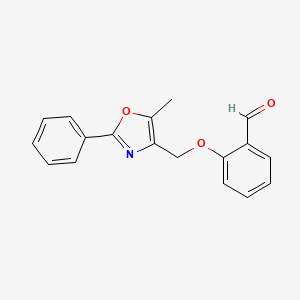
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid
- 2-(5-Methyl-2-phenyl-4-oxazolylmethoxy)-5-nitropyridine
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both an oxazole ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-16(12-21-17-10-6-5-9-15(17)11-20)19-18(22-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
LQFLULYGHMMNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















